molecular formula C12H14Cl2O B1368618 6-Chloro-1-(3-chlorophenyl)-1-oxohexane CAS No. 710339-81-4

6-Chloro-1-(3-chlorophenyl)-1-oxohexane

Cat. No. B1368618
CAS RN: 710339-81-4
M. Wt: 245.14 g/mol
InChI Key: YXOTYUREXOAUOU-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-chlorophenyl)-1-oxohexane, also known as C6CPCH, is an organic compound consisting of a six-carbon chain with a 3-chlorophenyl group attached. It has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.

Scientific Research Applications

Voltammetric Analysis

6-Chloro-1-(3-chlorophenyl)-1-oxohexane's utility in ion-transfer voltammetry at organic solvent|water interfaces has been explored. Studies compared its performance with other solvents like 1,6-dichlorohexane and 1,4-dichlorobutane, finding that certain dichlorohexane configurations provide a wider potential window and facilitate the reversible transfer of various ions (Katano, Tatsumi, & Senda, 2004).

Synthesis of Complexes and Ligands

Research demonstrates the synthesis of specific compounds from 1-chloro-2,3-O-cyclohexylidenepropane, potentially involving reactions relevant to 6-Chloro-1-(3-chlorophenyl)-1-oxohexane. These processes yield complexes with various metals and are characterized using several spectroscopic methods (Ozturk, Şekerci, & Ozdemir, 2005).

Molecular Structure and Antimicrobial Activity

Studies involving compounds with structural similarities to 6-Chloro-1-(3-chlorophenyl)-1-oxohexane, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, have been conducted. These examine molecular structure, spectroscopic properties, and potential antimicrobial activities, providing insights into the broader applications of related compounds (Sivakumar et al., 2021).

Thermodynamic Studies

Research on thermodynamic properties of compounds related to 6-Chloro-1-(3-chlorophenyl)-1-oxohexane, such as 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carbonitrile, provides insights into reaction spontaneity and structure-breaking interactions between solute and solvent. This is crucial for understanding the behavior of such compounds under various conditions (Gaware, 2020).

Biocatalytic Synthesis

Research involving the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system can offer insights into green and efficient synthetic methods that might be applicable to 6-Chloro-1-(3-chlorophenyl)-1-oxohexane and similar compounds. The use of recombinant Escherichia coli as a whole-cell catalyst in such systems shows promise in biocatalysis (Chen et al., 2021).

properties

IUPAC Name

6-chloro-1-(3-chlorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOTYUREXOAUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642257
Record name 6-Chloro-1-(3-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(3-chlorophenyl)-1-oxohexane

CAS RN

710339-81-4
Record name 6-Chloro-1-(3-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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